molecular formula C22H22N4OS B2797793 1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone CAS No. 872630-38-1

1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone

Cat. No. B2797793
CAS RN: 872630-38-1
M. Wt: 390.51
InChI Key: WECNNBDJMUKCAD-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone, also known as PPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPT is a thioanalog of ketanserin, which is a potent serotonin receptor antagonist.

Scientific Research Applications

Electrochemical Synthesis

1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone has been utilized in electrochemical synthesis. This process involves the electrochemical oxidation of similar phenylpiperazine derivatives in the presence of arylsulfinic acids, leading to the development of new phenylpiperazine derivatives through a Michael type addition reaction (Nematollahi & Amani, 2011).

Potential for Anticonvulsant Evaluation

Compounds related to 1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone have been explored for their anticonvulsant properties. A particular derivative demonstrated significant activity in maximal electroshock tests, indicating potential for anticonvulsant applications (Ahuja & Siddiqui, 2014).

Synthesis of Anti-Inflammatory and Analgesic Agents

The synthesis of various pyridazinone derivatives, including those structurally similar to 1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone, has shown potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-2 selectivity and lack of ulcerogenic and cardiovascular side effects, indicating their therapeutic potential (Sharma & Bansal, 2016).

Anticancer Activity

Research on derivatives of phenylpiperazine has shown that they can exhibit anticancer activities. Studies have focused on synthesizing compounds that hybridize with other heterocycles to enhance their biological activity against cancer cells, particularly prostate cancer cells (Demirci & Demirbas, 2019).

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c27-22(26-15-13-25(14-16-26)19-9-5-2-6-10-19)17-28-21-12-11-20(23-24-21)18-7-3-1-4-8-18/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECNNBDJMUKCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-2-((6-phenylpyridazin-3-yl)thio)ethanone

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